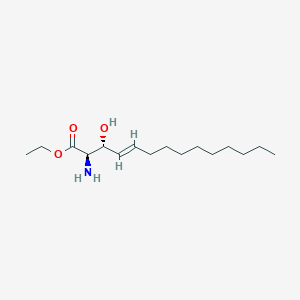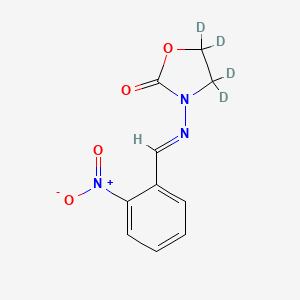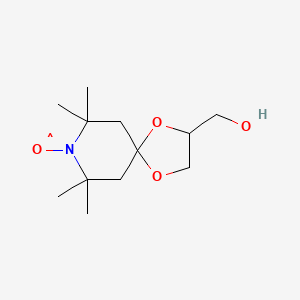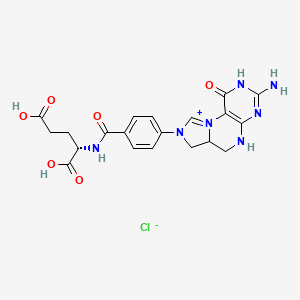![molecular formula C16H15Cl3O2 B1141429 METHOXYCHLOR, [RING-14C(U)] CAS No. 105367-23-5](/img/new.no-structure.jpg)
METHOXYCHLOR, [RING-14C(U)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxychlor, [Ring-14C(U)]: is a synthetic organochlorine compound primarily used as an insecticide. It is structurally similar to dichlorodiphenyltrichloroethane (DDT) and was developed as a safer alternative. Methoxychlor is known for its pale yellow color and is effective against a broad range of insects, including flies . The compound is labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems .
準備方法
Synthetic Routes and Reaction Conditions: Methoxychlor is synthesized through the reaction of chloral (trichloroacetaldehyde) with anisole (methyl phenyl ether) in the presence of sulfuric acid. The reaction proceeds as follows:
- Chloral reacts with anisole to form an intermediate.
- The intermediate undergoes further reaction to produce methoxychlor .
Industrial Production Methods: Industrial production of methoxychlor involves the same synthetic route but on a larger scale. The commercial product is typically 88% pure . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Methoxychlor undergoes several types of chemical reactions, including:
Oxidation: Methoxychlor can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different chlorinated compounds.
Substitution: Methoxychlor can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Demethylated compounds such as 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) and 2,2-bis-(p-hydroxyphenyl)-1,1,1-dichloroethane (HPDE).
Reduction: Various chlorinated derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Methoxychlor, [Ring-14C(U)] has several scientific research applications, including:
作用機序
Methoxychlor exerts its effects primarily through its metabolites, which interact with estrogen and androgen receptors. The compound is metabolized in the liver by hepatic microsomal monooxygenases, producing reactive metabolites that bind covalently to microsomal components . These metabolites can disrupt endocrine functions, leading to reproductive toxicity and other health effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormonal regulation .
類似化合物との比較
Methoxychlor is often compared to other organochlorine insecticides, such as:
Dichlorodiphenyltrichloroethane (DDT): Methoxychlor was developed as a safer alternative to DDT, with lower persistence and bioaccumulation in the environment.
Chlordane: Another organochlorine insecticide with similar uses but higher toxicity and environmental persistence.
Heptachlor: Similar in structure and function but more toxic and persistent in the environment.
Uniqueness of Methoxychlor: Methoxychlor’s primary advantage over these compounds is its relatively lower toxicity and shorter environmental half-life. It is less likely to bioaccumulate and cause long-term environmental damage .
特性
CAS番号 |
105367-23-5 |
|---|---|
分子式 |
C16H15Cl3O2 |
分子量 |
369.86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)

![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)


